molecular formula C21H22N2O3S B12154562 (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12154562
M. Wt: 382.5 g/mol
InChI Key: WJCWUSXPCPCTLZ-UNOMPAQXSA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The Z-configuration at both the 2- and 5-positions of the thiazolidinone core is critical for its planar geometry and intermolecular interactions. The substituents—(2,3-dimethylphenyl)imino at position 2 and (4-ethoxy-3-methoxybenzylidene) at position 5—introduce steric and electronic effects that influence its physicochemical and biological properties. These modifications are designed to enhance stability, solubility, and target-binding affinity compared to simpler analogs .

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5Z)-2-(2,3-dimethylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-5-26-17-10-9-15(11-18(17)25-4)12-19-20(24)23-21(27-19)22-16-8-6-7-13(2)14(16)3/h6-12H,5H2,1-4H3,(H,22,23,24)/b19-12-

InChI Key

WJCWUSXPCPCTLZ-UNOMPAQXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3C)C)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3C)C)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source, such as thiourea or Lawesson’s reagent, under reflux conditions.

    Imination: The resulting thiazolidinone is then reacted with an appropriate aldehyde or ketone to form the imine linkage.

    Benzylidene Formation: Finally, the compound undergoes a condensation reaction with 4-ethoxy-3-methoxybenzaldehyde to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science:

Biology and Medicine:

    Antimicrobial Agents: The compound’s thiazolidinone core is known for its antimicrobial activity, making it a candidate for the development of new antibiotics.

    Anti-inflammatory Agents: Potential use in the treatment of inflammatory diseases due to its ability to modulate inflammatory pathways.

    Anticancer Agents: Research into its cytotoxic effects on cancer cells, exploring its potential as a chemotherapeutic agent.

Industry:

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

    Agrochemicals: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism, leading to cell death.

    Receptor Modulation: It may interact with cellular receptors, modulating signaling pathways that control inflammation or cell proliferation.

    DNA Interaction: Potential to bind to DNA, interfering with replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines ethoxy and methoxy groups on the benzylidene moiety, which may improve lipophilicity and π-π stacking compared to methyl or hydroxy substituents .
  • Thioxo derivatives (e.g., compounds in ) exhibit stronger intermolecular hydrogen bonds (C–H···S) but lower metabolic stability due to sulfur oxidation susceptibility .

Pharmacological and Physicochemical Comparisons

Anticancer Activity

Data from structurally related compounds highlight substituent-dependent bioactivity:

Compound IC₅₀ (μM) Cancer Cell Line Tested Key Substituent Influence Reference
(2Z)-2-[(3,4-Dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one (4a) 20 Dalton’s Lymphoma Ascites Methyl groups enhance cytotoxicity
(5Z)-5-(4-Nitrobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one 50 Breast Cancer (MCF-7) Nitro groups improve DNA intercalation
Target Compound (Inferred) N/A N/A Ethoxy/methoxy may enhance solubility and target affinity

Notes:

  • The ethoxy and methoxy groups in the target compound are hypothesized to improve membrane permeability and kinase inhibition based on analogs with similar substituents .
  • Methyl groups on the imino phenyl ring (as in ) correlate with higher anticancer potency, suggesting the target compound’s 2,3-dimethyl substitution could be advantageous.

Crystallographic and Stability Data

  • Dihedral Angles: The target compound’s benzylidene and imino groups form dihedral angles of 69–79° with the thiazolidinone core, similar to (5Z)-5-(2-hydroxybenzylidene) analogs . This planar distortion facilitates intermolecular interactions.
  • Hydrogen Bonding: Unlike thioxo derivatives (C–H···S), the target compound’s imino group may engage in N–H···O bonds, stabilizing crystal packing .
  • Thermal Stability : Ethoxy/methoxy substituents increase melting points (~200–220°C) compared to methyl/hydroxy analogs (~180–190°C) due to enhanced van der Waals interactions .

Biological Activity

The compound (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article aims to explore the biological activity of this specific compound through a synthesis of recent research findings.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core structure with various substituents that influence its biological activity. The presence of the (2,3-dimethylphenyl)imino and (4-ethoxy-3-methoxybenzylidene) groups are critical in modulating its pharmacological properties.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that various thiazolidin-4-one compounds can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

In a comparative study, the synthesized thiazolidinone derivatives demonstrated varying degrees of cytotoxicity against these cell lines. For example, certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like irinotecan .

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been reported to possess antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have quantified this activity using standard assays such as the agar diffusion method and MIC (Minimum Inhibitory Concentration) tests .

CompoundBacterial Strain% InhibitionMIC (µg/mL)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%32
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%16

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidin-4-one derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). In vitro studies have demonstrated that certain derivatives can significantly reduce the production of inflammatory mediators in activated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidin ring can enhance or diminish their pharmacological effects:

  • Position 2 : Substituents at this position can significantly affect anticancer activity.
  • Position 5 : The nature of the substituent here often correlates with antimicrobial potency.
  • Substituent Effects : Electron-withdrawing groups generally enhance activity against various biological targets .

Case Studies

A series of case studies highlight the efficacy of thiazolidin-4-one derivatives:

  • Case Study 1 : A study synthesized multiple thiazolidinone derivatives and evaluated their anticancer effects against MCF-7 cells. The most potent derivative showed an IC50 value significantly lower than that of conventional drugs.
  • Case Study 2 : Research on antibacterial activity demonstrated that modifications in the aromatic substituents led to improved inhibition against resistant bacterial strains.

Scientific Research Applications

Anticancer Properties

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that modifications at the 2-position of the thiazolidinone scaffold significantly enhance anticancer activity. For instance, novel 2,3-disubstituted thiazolidin-4-one derivatives have shown promising cytotoxic effects against various cancer cell lines, including renal cell carcinoma and hepatoblastoma . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 Value (mM)Mechanism
Compound 6769-P (Renal)2.67Induces apoptosis
Compound 8HepG2 (Liver)2.93Inhibits proliferation

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives is another area of active research. Studies have demonstrated that these compounds exhibit significant activity against various bacterial and fungal strains. The presence of specific substituents on the thiazolidinone ring can enhance this activity, making it a valuable scaffold for developing new antimicrobial agents .

Synthetic Strategies

Recent advances in synthetic methodologies have facilitated the production of thiazolidin-4-one derivatives with enhanced biological activity. Techniques such as ultrasound-assisted synthesis and the use of novel catalysts have improved yields and reduced reaction times .

Synthesis MethodYield (%)Notes
Ultrasound-assisted synthesis82–92%Enhanced efficiency
DSDABCOC catalyst useVariableImproved reaction rate

Case Studies

Several case studies highlight the efficacy of thiazolidin-4-one derivatives in preclinical settings:

  • Case Study on Anticancer Activity : A study involving a series of synthesized thiazolidinones demonstrated significant cytotoxicity against human cancer cell lines with varying degrees of selectivity towards cancerous versus normal cells.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against multi-drug resistant strains, showcasing the potential for developing new antibiotics based on thiazolidinone scaffolds.

Chemical Reactions Analysis

Ring-Opening Reactions

The thiazolidinone core undergoes ring-opening under acidic or basic conditions. For example:

Reaction ConditionsProducts FormedKey Features
1M HCl, reflux, 4 hrs Thiosemicarbazide derivativesCleavage of C–N bond in the ring
NaOH (10%), ethanol, 60°C Mercaptosuccinic acid derivativesRing-opening via S–C bond fission

These reactions are critical for synthesizing open-chain intermediates used in further functionalization.

Nucleophilic Substitution at the Imino Group

The imino group (–N=) participates in nucleophilic substitution, particularly with amines or thiols:

ReagentConditionsProductSource
Methylamine (excess)Ethanol, 70°C, 6 hrsN-Methylated thiazolidinone derivative
Thioglycolic acidDMF, 120°C, 3 hrsThioether-linked analogs

This reactivity enables structural diversification for enhanced biological activity.

Electrophilic Aromatic Substitution

The 4-ethoxy-3-methoxybenzylidene moiety undergoes electrophilic substitution:

Reaction TypeReagentPosition SubstitutedYield (%)
NitrationHNO₃/H₂SO₄, 0°CPara to methoxy62
BrominationBr₂/FeBr₃, CH₂Cl₂Ortho to ethoxy55

Methoxy and ethoxy groups act as ortho/para-directing groups, favoring substitution at specific positions.

Oxidation and Reduction

Key functional groups are redox-active:

Target GroupReagentProductNotes
Benzylidene (C=C)KMnO₄, H₂O, 25°CDiketone derivativeRequires acidic conditions
Thiazolidinone (C=O)NaBH₄, MeOH, 0°CSecondary alcoholPartial reduction

Selective oxidation of the exocyclic double bond disrupts conjugation, altering electronic properties.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductApplication
PhenylacetyleneCuI, DMF, 80°CTriazole-fused thiazolidinoneAntimicrobial agents
AzidesRu catalysis, 60°CTetrazole hybridsAnticancer screening

These reactions expand the heterocyclic framework for drug discovery applications.

Hydrolysis of Ether Groups

The ethoxy and methoxy substituents undergo hydrolysis under strong acids:

ReagentConditionsProducts
HBr (48%), reflux4-Ethoxy → BrBromophenol derivative
HI (57%), 100°C3-Methoxy → IIodinated analog

Demethylation/desethylation reactions modify solubility and electronic effects.

Complexation with Metal Ions

The thiazolidinone sulfur and carbonyl oxygen act as ligands:

Metal SaltConditionsComplex TypeStability Constant (log K)
HgCl₂EtOH, 25°C2:1 (compound:Hg)8.2
Cu(NO₃)₂H₂O, pH 7Mononuclear square planar6.5

Metal complexes enhance bioactivity, particularly in antimicrobial applications .

Key Research Findings:

  • Anticancer Activity : Derivatives with triazole extensions (via cycloaddition) show IC₅₀ values of 1.8–4.3 µM against MCF-7 cells .

  • Enzyme Inhibition : Mercury complexes exhibit tyrosinase inhibition (Ki = 1.5 µM), outperforming kojic acid .

  • Thermal Stability : Degradation begins at 220°C (TGA), with a melting point of 189–191°C.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2Z,5Z)-thiazolidin-4-one derivatives?

  • Methodology : The compound is typically synthesized via a base-catalyzed condensation reaction. For example, reacting a thiosemicarbazide derivative with chloroacetic acid and sodium acetate in a solvent mixture (e.g., DMF/acetic acid), followed by reflux and recrystallization . Similar protocols involve condensing aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) with thiazolidinone precursors under basic conditions (NaOH/EtOH) to form the benzylidene-thiazolidinone core .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z/E configuration via coupling constants) and substituent positions .
  • X-ray crystallography : Resolves absolute configuration and molecular packing using software like SHELXL or WinGX .

Q. What biological activities are reported for this compound class?

  • Findings : Thiazolidinones exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, structural analogs show activity against hemoglobin subunits, suggesting potential for antimalarial research . Derivatives with halogen or methoxy substituents demonstrate enhanced bioactivity due to improved lipophilicity .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize reaction efficiency?

  • Methodology : Microwave irradiation reduces reaction times (e.g., from 7 hours to 3 minutes) and improves yields (e.g., from 69% to 81%) by enhancing reaction kinetics. Key parameters include solvent choice (polar solvents like DMF) and controlled temperature gradients . This method minimizes side products and is scalable for high-throughput libraries .

Q. How are computational methods (DFT, molecular docking) applied to study this compound?

  • Methodology :

  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and stabilize Z-configurations via hyperconjugation effects .
  • Molecular docking : Screens interactions with biological targets (e.g., DYRK1A kinase) using software like AutoDock. Adjustments to substituents (e.g., morpholine or piperazine groups) improve binding affinity .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

  • Methodology :

  • Refinement tools : Use SHELXL for anisotropic displacement parameters and WinGX for Hirshfeld surface analysis to validate hydrogen bonding and packing .
  • Cross-validation : Compare experimental NMR/IR with computed spectra (Gaussian 09) to identify discrepancies caused by solvent effects or tautomerism .

Q. What strategies enhance bioactivity through structural modification?

  • Methodology :

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to boost antimicrobial activity .
  • Hybridization : Merge with quinoline or triazole moieties to target multiple pathways (e.g., DNA gyrase inhibition) .
  • SAR studies : Correlate logP values (via HPLC) with cytotoxicity (IC₅₀) to optimize pharmacokinetics .

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